1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3” is a compound that is used as an isotopic label in various research fields . It is also known as an impurity of Donepezil , which is a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound involves treating 5,6-dimethoxy-indanone with N-benzyl-piperidine-4-carboxaldehyde in the presence of NaOH flakes . The reaction is monitored by TLC and once complete, the solid formed is filtered, washed, and dried .Molecular Structure Analysis
The molecular formula of this compound is C21H27NO3 . It contains a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .Chemical Reactions Analysis
The compound is involved in the inhibition of acetylcholinesterase (AChE), showing a selective affinity 1250 times greater for AChE than for butyrylcholinesterase .Physical and Chemical Properties Analysis
The compound has a molecular weight of 380.45 . It is soluble in chloroform, ethyl acetate, and methanol . The compound appears as a solid .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
One of the primary scientific applications of 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3, also known as donepezil, is as a potent inhibitor of acetylcholinesterase (AChE). This compound has demonstrated significant potency against AChE, with a selective affinity that is considerably higher for AChE than for butyrylcholinesterase. Its effectiveness has been shown through in vivo studies, where it produced a marked increase in acetylcholine content in the rat cerebral cortex, indicating its potential use in treatments aimed at enhancing cholinergic function. The synthesis, structure-activity relationship (SAR), and hypothetical binding site of this compound have been extensively studied, providing insights into its mechanism of action and potential therapeutic applications (Sugimoto et al., 1995).
Molecular Imaging and Radiopharmaceutical Applications
This compound has also been labeled with carbon-11 to create [11C]donepezil, a radioligand for positron emission tomography (PET) imaging. This application allows for the visualization of acetylcholinesterase in the brain, contributing to the understanding of various neurological conditions and the development of new therapeutic strategies. The synthesis, purification, and formulation of this radioligand have been optimized for use in imaging studies, providing a tool for non-invasive exploration of cholinergic neurotransmission (Vos et al., 2000).
Conformational and Molecular Shape Analysis
Further research into the conformational analyses and molecular shape comparisons of indanone-benzylpiperidine inhibitors, including this compound, has provided valuable insights into their interaction with AChE. These studies have helped to define active conformations and develop models for receptor binding, aiding in the design of more effective AChE inhibitors. Such research underscores the importance of structural considerations in the development of pharmacologically active compounds (Cardozo et al., 1992).
Crystal Structure Determination
The crystal structure determination of related compounds has facilitated a deeper understanding of the molecular architecture and potential binding modes of this class of AChE inhibitors. By elucidating the arrangement of atoms within the crystal lattice, researchers can infer the stability, reactivity, and interaction potential of these compounds, which is crucial for their optimization and application in therapeutic contexts (Sudhakar et al., 2005).
Wirkmechanismus
Target of Action
The primary target of 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3 is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This compound has been found to be a potent inhibitor of AChE, with a selective affinity 1250 times greater for AChE than for butyrylcholinesterase .
Mode of Action
This compound inhibits AChE by binding to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which in turn stimulates the cholinergic neurons projecting from the nucleus basalis of Meynert into cortical regions . This is particularly relevant in the context of Alzheimer’s disease, where there is a selective degeneration of these cholinergic neurons .
Pharmacokinetics
This suggests that it may have favorable pharmacokinetic properties, such as good absorption and slow metabolism and excretion, leading to a longer half-life and sustained action .
Result of Action
The result of the action of this compound is a marked and significant increase in acetylcholine content in the cerebral cortex . This can lead to improvements in cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency in cholinergic transmission .
Safety and Hazards
Zukünftige Richtungen
The compound’s role as an isotopic label suggests it has potential applications in various research fields, including metabolic research, environmental studies, clinical diagnostics, and organic chemistry . Its use as an impurity of Donepezil also suggests potential relevance in the development of treatments for Alzheimer’s disease .
Eigenschaften
IUPAC Name |
(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12-/i13+1,20+1,24+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMOTUSFDTTWJL-KUBYRKBPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[13CH2]/[13C](=C/C3CCN(CC3)CC4=CC=CC=C4)/[13C]2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.